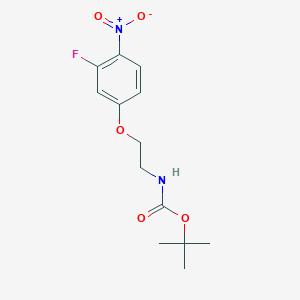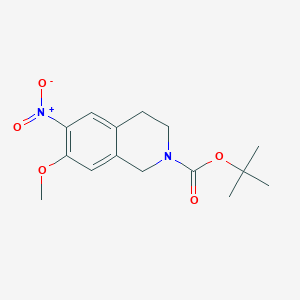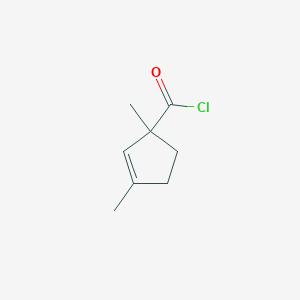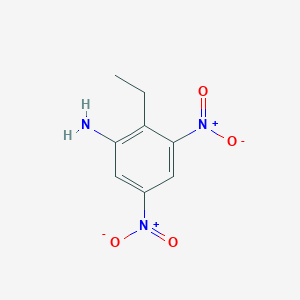
2-Ethyl-3,5-dinitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3,5-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring. This compound is primarily used in the agricultural industry as a herbicide, where it helps control the growth of unwanted plants by inhibiting cell division in the roots and shoots of weeds .
Vorbereitungsmethoden
The synthesis of 2-Ethyl-3,5-dinitroaniline typically involves the nitration of aniline derivatives. One common method is the reaction of 2-ethyl aniline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 3 and 5 positions of the aniline ring .
Industrial production methods often involve large-scale nitration processes, where the reaction is carried out in continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is then neutralized, and the product is purified through recrystallization or other separation techniques .
Analyse Chemischer Reaktionen
2-Ethyl-3,5-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like iron and hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields 2-ethyl-3,5-diaminoaniline, while substitution reactions can produce a variety of substituted aniline derivatives .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3,5-dinitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and other agrochemicals.
Biology: The compound’s herbicidal properties make it a valuable tool for studying plant physiology and the mechanisms of cell division.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals, particularly those targeting cell division and growth.
Wirkmechanismus
The primary mechanism of action of 2-Ethyl-3,5-dinitroaniline involves the disruption of microtubule formation during cell division. The compound binds to tubulin proteins, preventing the assembly of microtubules, which are essential for chromosome segregation and cell division. This inhibition leads to the arrest of cell division, ultimately causing the death of the target plant cells .
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-3,5-dinitroaniline is part of the broader class of dinitroaniline herbicides, which includes compounds such as pendimethalin, trifluralin, and oryzalin. These compounds share a similar mechanism of action but differ in their specific chemical structures and applications. For example:
Pendimethalin: Widely used for pre-emergence control of annual grasses and broadleaf weeds.
Trifluralin: Known for its effectiveness in controlling a wide range of weed species in various crops.
Oryzalin: Primarily used in ornamental plantings and non-crop areas.
The uniqueness of this compound lies in its specific substitution pattern and its particular efficacy in certain agricultural applications .
Eigenschaften
CAS-Nummer |
741250-63-5 |
|---|---|
Molekularformel |
C8H9N3O4 |
Molekulargewicht |
211.17 g/mol |
IUPAC-Name |
2-ethyl-3,5-dinitroaniline |
InChI |
InChI=1S/C8H9N3O4/c1-2-6-7(9)3-5(10(12)13)4-8(6)11(14)15/h3-4H,2,9H2,1H3 |
InChI-Schlüssel |
BGNDEPVCCNWEMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B13967927.png)




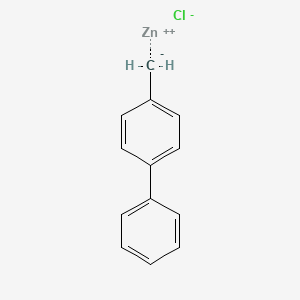
![1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene](/img/structure/B13967949.png)
